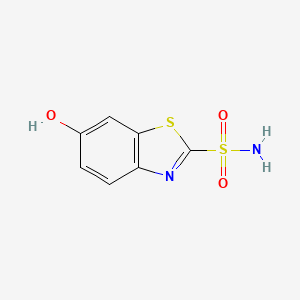
6-Hydroxy-1,3-benzothiazole-2-sulfonamide
Cat. No. B1237133
M. Wt: 230.3 g/mol
InChI Key: NOOBQTYVTDBXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04500538
Procedure details


6-Ethoxybenzothiazole-2-sulfonamide (1.72 g, 6.7 mmol) was dissolved in dichloroethane (26 ml) and cooled to 20°. Aluminum chloride (4 g) was added portionwise such that the temperature remained 20°. After complete addition, the mixture was stirred at room temperature for 24 hours. Stirring was discontinued and after 0.5 hour, the supernatant was decanted from a tarry-like residue. This residue was cooled in an ice-water mixture and a cold solution of concentrated HCl (3 ml) in water (40 ml) was added as rapidly as possible with stirring. The resulting mixture was stirred for an hour and filtered. The solid was washed with water and suction dried to give 0.5-0.8 g. This material was combined with that from further working of the supernatant and dissolved in 20% NaOH solution, diluted to 100 ml with water and filtered. The filtrate was slowly acidified with concentrated hydrochloric acid (pH 3) and the resulting tan solid was filtered, washed with water and dried at 60°-80° C. under vacuum: total yield 1.3 g, m.p. 225°-228° C.





Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)C.[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C.[OH-].[Na+].O>[OH:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1 |f:1.2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained 20°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was discontinued and after 0.5 hour
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant was decanted from a tarry-like residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This residue was cooled in an ice-water mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a cold solution of concentrated HCl (3 ml) in water (40 ml) was added as rapidly as possible
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for an hour
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with water and suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 0.5-0.8 g
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting tan solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60°-80° C. under vacuum
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
